4-Nitrobenzenesulfonic Acid Hydrate
Description
4-Nitrobenzenesulfonic acid hydrate (CAS 138-42-1) is a sulfonic acid derivative with the molecular formula C₆H₅NO₅S·xH₂O and a molecular weight of 203.17 g/mol (anhydrous basis) . It is a crystalline powder with a melting point range of 105–112°C and is commercially available in purities ≥97.5% (HPLC) . The compound exhibits strong acidity due to the electron-withdrawing nitro (-NO₂) group para to the sulfonic acid (-SO₃H) moiety, enhancing its reactivity in catalytic and synthetic applications . Its GHS hazard classification includes "H314: Causes severe skin burns and eye damage," necessitating stringent safety protocols during handling .
Structure
3D Structure of Parent
Properties
IUPAC Name |
4-nitrobenzenesulfonic acid;hydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5NO5S.H2O/c8-7(9)5-1-3-6(4-2-5)13(10,11)12;/h1-4H,(H,10,11,12);1H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULGBVFZPNNKLRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])S(=O)(=O)O.O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
4-Chlorobenzenesulfonic Acid Hydrate
- CAS : N/A (hydrate form); anhydrous CAS 98-66-6.
- Molecular Formula : C₆H₅ClO₃S·xH₂O.
- Molecular Weight : 192.61 g/mol (anhydrous) .
- Key Differences: The chlorine substituent (-Cl) at the para position reduces acidity compared to the nitro group in 4-nitrobenzenesulfonic acid. Melting Point: Not explicitly reported but expected to be lower due to weaker intermolecular interactions. Applications: Primarily used as an intermediate in organic synthesis, lacking the catalytic versatility of the nitro analog .
4-Hydroxybenzenesulfonic Acid
- CAS : 98-67-8.
- Molecular Formula : C₆H₆O₄S.
- Molecular Weight : 174.17 g/mol .
- Key Differences :
- The hydroxyl group (-OH) imparts weaker acidity (pKa ~1.5) compared to the nitro derivative (pKa ~-2.5) .
- Physical State : Yellowish oily liquid, contrasting with the crystalline nature of 4-nitrobenzenesulfonic acid hydrate.
- Applications : Used in dye synthesis and as a corrosion inhibitor, but less effective in acid-catalyzed reactions .
4-Nitrobenzenesulfonamide
- CAS : 6325-93-4.
- Molecular Formula : C₆H₆N₂O₄S.
- Molecular Weight : 202.19 g/mol .
- Key Differences :
- Replacement of -SO₃H with -SO₂NH₂ drastically reduces acidity and reactivity.
- Melting Point : 178–183°C, significantly higher due to hydrogen bonding in the sulfonamide group .
- Applications : Utilized in pharmaceuticals and agrochemicals as a stabilizing group, unlike the catalytic role of the sulfonic acid .
Functional Comparison in Catalysis and Proton Conductivity
Catalytic Efficiency
- This compound : Demonstrated in thiourea-catalyzed ring-opening reactions of episulfonium ions, achieving high enantioselectivity (up to 99% ee) due to strong Brønsted acidity and stabilization of intermediates .
- p-Toluenesulfonic Acid (PTSA) : A common catalyst, but the nitro group in 4-nitrobenzenesulfonic acid provides superior electron withdrawal, enhancing proton donation in polar solvents .
Proton Conductivity
- This compound: Forms anion-anion dimers via SO₃⁻…NO₂ interactions, with water molecules acting as proton-transfer channels. This structural motif enables proton conductivity up to 10⁻³ S/cm in hydrated crystals .
- Ammonium Salts of 4-Nitrobenzenesulfonic Acid : Exhibit higher conductivity (10⁻² S/cm) due to infinite cation-anion networks, but require controlled humidity for stability .
Q & A
What are the key considerations for synthesizing 4-nitrobenzenesulfonic acid hydrate in the laboratory?
Answer:
Synthesis typically involves sulfonation of nitrobenzene using sulfonating agents such as sulfur trioxide (SO₃) or oleum. The reaction conditions (temperature, solvent-free environments) must be optimized to favor para-substitution, ensuring high regioselectivity. Post-synthesis, purification via recrystallization or column chromatography is critical. Purity should be validated using HPLC (≥97.5% purity) and melting point analysis (105–112°C) .
How does the supramolecular organization of this compound influence its proton conductivity?
Answer:
The proton conductivity arises from anion-anion dimers stabilized by SO₃⁻…NO₂ interactions and infinite cation associates. Water molecules act as charge-transfer channels, facilitating proton mobility. Structural analysis via temperature-dependent X-ray diffraction (XRD) and impedance spectroscopy can quantify conductivity. For example, hydrates exhibit enhanced conductivity (10⁻³–10⁻² S/cm) compared to anhydrous forms due to H-bond networks .
What analytical techniques are recommended for characterizing this compound?
Answer:
- HPLC : To confirm purity (≥97.5%) and detect impurities.
- IR Spectroscopy : Identify functional groups (e.g., sulfonic acid at ~1200 cm⁻¹, nitro groups at ~1520 cm⁻¹).
- XRD : Resolve crystal structure and hydration-dependent packing.
- Thermogravimetric Analysis (TGA) : Assess thermal stability and hydration/dehydration transitions .
How do solvent composition and temperature affect the acid-catalyzed hydrolysis of derivatives of 4-nitrobenzenesulfonic acid?
Answer:
Hydrolysis kinetics depend on solvent polarity and acid strength. In dioxane-water mixtures, increased dioxane (e.g., 60% v/v) slows hydrolysis due to reduced dielectric constant. Rate constants () can be determined via UV-Vis spectroscopy monitoring nitro group release. Activation energy () is derived from Arrhenius plots across temperatures (e.g., 25–60°C) .
What role do water molecules play in the structural stability and reactivity of 4-nitrobenzenesulfonic acid hydrates?
Answer:
Water stabilizes the crystal lattice via H-bonding between sulfonic acid groups and nitro moieties. In proton conduction, water forms transient H₃O⁺ ions, enabling Grotthuss mechanism-based conductivity. Stability under varying humidity can be studied using dynamic vapor sorption (DVS) or TGA .
How can researchers resolve contradictions in reported proton conductivity values for 4-nitrobenzenesulfonic acid hydrates?
Answer:
Discrepancies often arise from hydration state differences or measurement conditions (e.g., humidity, temperature). Standardize testing using impedance spectroscopy under controlled humidity (e.g., 30–90% RH) and validate via XRD to confirm hydration levels. Comparative studies with ammonium salts (e.g., NH₄⁺ analogs) can isolate cation effects .
What experimental strategies optimize the synthesis of 4-nitrobenzenesulfonic acid derivatives for pharmaceutical intermediates?
Answer:
- Reduction : Catalytic hydrogenation (H₂/Pd-C) or hydrazine hydrate converts nitro to amino groups, enabling sulfonamide drug synthesis.
- Substitution : Nucleophilic displacement (e.g., NaOH for hydroxylation) under reflux. Monitor reaction progress via TLC or NMR .
How does positional isomerism (e.g., 2-nitro vs. 4-nitro substitution) impact the chemical reactivity of nitrobenzenesulfonic acid hydrates?
Answer:
Para-substitution (4-nitro) enhances resonance stabilization of the sulfonic acid group, increasing acidity (pKa ~0.5) compared to ortho-isomers. Reactivity in electrophilic substitutions (e.g., nitration) is reduced due to electron-withdrawing effects. Comparative studies using DFT calculations or Hammett plots quantify substituent effects .
What methodologies are effective in studying hydration-dependent phase transitions in 4-nitrobenzenesulfonic acid systems?
Answer:
- Variable-Temperature XRD : Track structural changes during dehydration (e.g., loss of H₂O at 100–120°C).
- DSC/TGA : Measure enthalpy changes and mass loss associated with hydration states.
- In Situ Raman Spectroscopy : Monitor real-time vibrational shifts during phase transitions .
How can researchers mitigate hazards associated with handling this compound?
Answer:
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